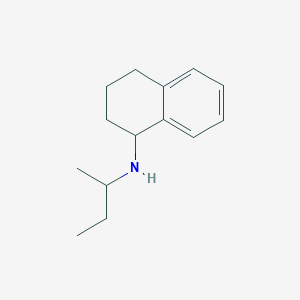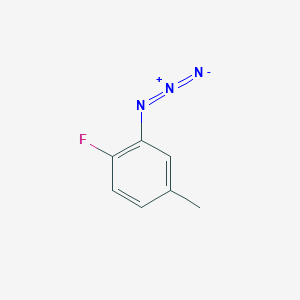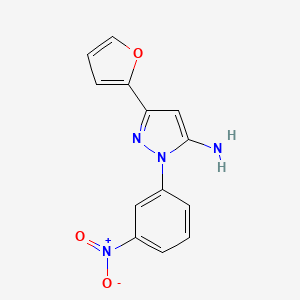
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a cyanoethyl group, and a dimethylphenyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with 2-chloropropanoyl chloride to form an intermediate, which is then reacted with acrylonitrile to introduce the cyanoethyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Compounds where the chloro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the cyanoethyl group can act as a nucleophile. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide: Lacks the dimethyl groups on the phenyl ring.
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide: Has an acetamide backbone instead of propanamide.
Uniqueness
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide is unique due to the presence of both the cyanoethyl and dimethylphenyl groups, which confer specific chemical properties and reactivity
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-7-11(2)9-13(8-10)17(6-4-5-16)14(18)12(3)15/h7-9,12H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBLTWBHXLZJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC#N)C(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)

![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)




amine](/img/structure/B1486443.png)


![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)

